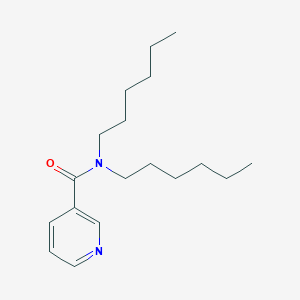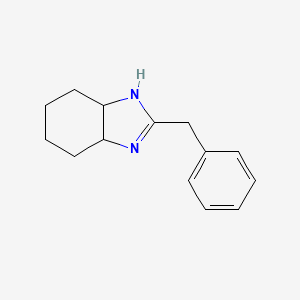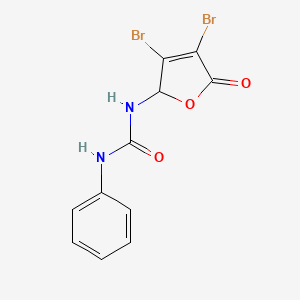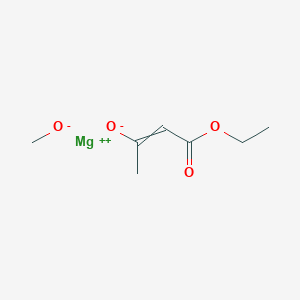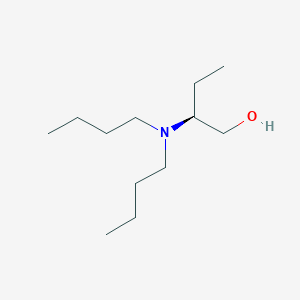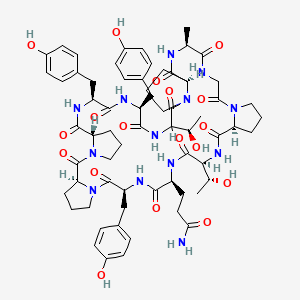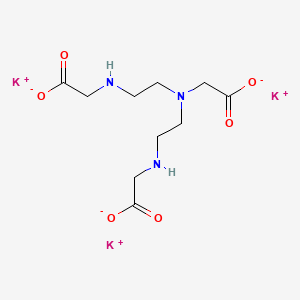
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt typically involves the reaction of diethylenetriamine with formaldehyde and potassium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays and experiments to study metal ion interactions with biological molecules.
Medicine: Utilized in diagnostic imaging and as a treatment for metal poisoning due to its ability to bind and remove metal ions from the body.
Industry: Applied in water treatment processes to remove heavy metals and in the formulation of cleaning agents
Mécanisme D'action
The mechanism of action of Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple carboxyl and amino groups present in the molecule, which act as binding sites for the metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function, used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Nitrilotriacetic acid (NTA): Used for similar purposes but has a different molecular structure
Uniqueness
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt is unique due to its high affinity for metal ions and its stability in various chemical environments. This makes it particularly effective in applications requiring strong and stable metal ion chelation .
Propriétés
Numéro CAS |
152007-82-4 |
|---|---|
Formule moléculaire |
C10H16K3N3O6 |
Poids moléculaire |
391.55 g/mol |
Nom IUPAC |
tripotassium;2-[2-[carboxylatomethyl-[2-(carboxylatomethylamino)ethyl]amino]ethylamino]acetate |
InChI |
InChI=1S/C10H19N3O6.3K/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17;;;/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
Clé InChI |
WLYKRWONZKEJRU-UHFFFAOYSA-K |
SMILES canonique |
C(CN(CCNCC(=O)[O-])CC(=O)[O-])NCC(=O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



